3-Methyl-2-oxoimidazolidine-4-carboxylic acid
Overview
Description
“3-Methyl-2-oxoimidazolidine-4-carboxylic acid” is a chemical compound with the molecular formula C5H8N2O3 . It contains a total of 18 bonds, including 10 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, and 1 five-membered ring . The compound also includes 1 aliphatic carboxylic acid, 1 urea (-thio) derivative, and 1 hydroxyl group .
Synthesis Analysis
The synthesis of oxazolines, which are similar to our compound, typically involves a nucleophilic attack and an intramolecular cyclization . A new strategy for oxazoline synthesis from carboxylic acids and amino alcohols has been established in the presence of a boronic acid catalyst .Molecular Structure Analysis
The molecular structure of “3-Methyl-2-oxoimidazolidine-4-carboxylic acid” includes a five-membered ring, a carboxylic acid (aliphatic), a urea (-thio) derivative, and a hydroxyl group .Chemical Reactions Analysis
While specific chemical reactions involving “3-Methyl-2-oxoimidazolidine-4-carboxylic acid” are not well-documented, related compounds such as oxazolines and thiazolidines have been studied extensively . These studies suggest that the compound may undergo similar reactions.Physical And Chemical Properties Analysis
The compound has a molecular weight of 144.13 . It is a powder at room temperature .Scientific Research Applications
Antitumor Activity in Breast Cancer Research
Scientific Field:
Oncology, specifically breast cancer research.
Summary:
3-Methyl-2-oxoimidazolidine-4-carboxylic acid
(referred to as compound IVi) exhibits potent inhibitory activity against breast cancer cells. In comparison to the control drug, temozolomide, compound IVi demonstrated superior efficacy.
Experimental Procedures:
Results:
Compound IVi demonstrated significantly higher antitumor activity compared to temozolomide, making it a promising candidate for further investigation in breast cancer therapy .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-methyl-2-oxoimidazolidine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3/c1-7-3(4(8)9)2-6-5(7)10/h3H,2H2,1H3,(H,6,10)(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYGFIXCFRITFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CNC1=O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-oxoimidazolidine-4-carboxylic acid | |
CAS RN |
1314897-94-3 | |
Record name | 3-methyl-2-oxoimidazolidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Citations
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